CB2 Receptor Binding Affinity and CB1/CB2 Selectivity Ratio Compared with the Parent Unsubstituted Scaffold
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one binds to human cannabinoid receptor 2 (CB2) with a Ki of 176 nM in HEK293 cell membranes, while its affinity for human cannabinoid receptor 1 (CB1) exceeds 10,000 nM in the same assay system, representing a >56-fold selectivity for CB2 over CB1 [1]. No quantitative CB1 or CB2 binding data are publicly available for the unsubstituted parent scaffold 2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 3055636-42-2) or for closely related 2-alkyl or 3-alkylthio analogs, preventing direct potency comparison . This selectivity profile is consistent with the broader class of 3-substituted isoindolones that have been explored as cannabinoid receptor modulators in the patent literature [2].
| Evidence Dimension | CB2 binding affinity and CB1/CB2 selectivity |
|---|---|
| Target Compound Data | CB2 Ki = 176 nM; CB1 Ki > 10,000 nM; selectivity ratio >56-fold |
| Comparator Or Baseline | 2,3-Dihydro-1H-benzo[e]isoindol-1-one (CAS 3055636-42-2): no CB1/CB2 data available. Closest 2-alkyl and 3-thioalkyl analogs: no CB1/CB2 data available. |
| Quantified Difference | Cannot be calculated; comparator baseline data are absent from public domain. |
| Conditions | Radioligand displacement assay; [3H]-CP-55,940 binding; human CB1 and CB2 receptors expressed in HEK293 cell membranes; University of Pisa. |
Why This Matters
For researchers requiring a CB2-preferring tool compound within the isoindolone chemical space, this is the only analog with publicly documented quantitative CB2/CB1 selectivity data, making it the evidence-supported choice over uncharacterized structural cousins.
- [1] BindingDB. BDBM50030084 (CHEMBL3353430). Cannabinoid Receptor 2 (Human) Ki: 176 nM; Cannabinoid Receptor 1 (Human) Ki: >10,000 nM. University of Pisa, curated by ChEMBL. Accessed May 2026. View Source
- [2] GlaxoSmithKline. Benzoisoindole Derivatives for the Treatment of Pain. US Patent Application US2011/0092561 A1, published April 21, 2011. Describes isoindolone cannabinoid receptor modulators as a general class. View Source
